4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Description
4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a compound that belongs to the class of nitrobenzamides It features a benzamide core with a nitro group and a pyrazole ring attached via an ethyl linker
Properties
Molecular Formula |
C12H11N5O5 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11N5O5/c18-12(9-1-3-10(4-2-9)16(19)20)13-5-6-15-8-11(7-14-15)17(21)22/h1-4,7-8H,5-6H2,(H,13,18) |
InChI Key |
QQZQKPVEBQUNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The nitrobenzamide and the pyrazole derivative are then coupled using a suitable linker, such as ethyl bromide, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and energetic materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole: A simpler compound with a single nitro group on the pyrazole ring.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]: A compound with two pyrazole rings and multiple nitro groups.
1-(4-nitrophenyl)-1H-pyrazole: A compound with a nitrophenyl group attached to the pyrazole ring.
Uniqueness
4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines a nitrobenzamide core with a nitropyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
